Bis(triphenylsilyl)chromate

Catalog No.
S1801362
CAS No.
1624-02-8
M.F
C36H30CrO4Si2
M. Wt
634.7881
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(triphenylsilyl)chromate

CAS Number

1624-02-8

Product Name

Bis(triphenylsilyl)chromate

IUPAC Name

chromium(2+);oxido(triphenyl)silane;dihydrate

Molecular Formula

C36H30CrO4Si2

Molecular Weight

634.7881

InChI

InChI=1S/2C18H15OSi.Cr.2H2O/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;2*1H2/q2*-1;+2;;

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].O.O.[Cr+2]

Catalysis in Polymerization:

BTSC acts as a catalyst for olefin polymerization, particularly ethylene polymerization []. This process is crucial in the production of various types of plastics, including polyethylene, a widely used material. The specific mechanism by which BTSC facilitates polymerization is a subject of ongoing research.

Oxidation Reactions:

BTSC demonstrates catalytic activity in benzylic oxidations []. This type of reaction converts secondary benzylic and allylic trimethylsilyl ethers to ketones. Ketones are important functional groups in organic chemistry and serve as building blocks for numerous molecules. BTSC, along with tert-butyl hydroperoxide as an oxidant, effectively promotes this conversion.

Supported Catalyst Development:

Research explores the use of BTSC for preparing supported catalysts []. This involves attaching BTSC molecules onto a solid carrier material like silica gel or montmorillonite K-10. These supported catalysts can then be used in oxidation reactions, particularly for converting alcohols to their corresponding carbonyl compounds. This approach offers advantages like easier separation and potential catalyst reusability.

  • BTSC 96 is a commercially available catalyst used in organic synthesis [].
  • It belongs to the class of silyl chromate catalysts [].

Molecular Structure Analysis

  • BTSC 96 features a central chromium (Cr(VI)) atom bonded to two chromate (CrO4) units [].
  • Each chromate unit connects to a triphenylsilyl group (Si(C6H5)3) through an oxygen atom [].
  • This structure can be represented by the following chemical formula: [(C6H5)3SiO]2CrO2 [].

Chemical Reactions Analysis

  • BTSC 96 is primarily used as a catalyst in two main types of reactions:

    • Olefin polymerization: This process involves linking multiple alkene (olefin) molecules to form long, chain-like polymers [].
    • Benzylic oxidations: These reactions convert a methyl group (CH3) bonded to an aromatic ring (like a benzene ring) into an alcohol (OH) group.
  • The specific reaction mechanisms for BTSC 96 are complex and not fully understood, but research suggests it activates reaction participants through a combination of Lewis acid-base interactions and redox processes [].


Physical And Chemical Properties Analysis

  • Melting point: Decomposes at 159°C [].
  • Color: Data unavailable.
  • Solubility: Soluble in organic solvents like dichloromethane [].
  • Stability: Air and moisture sensitive [].
  • BTSC 96 is considered a hazardous material [].
  • It can cause skin irritation and allergic reactions (Hazard statement H317) [].
  • It is suspected to be a carcinogen (Hazard statement H350i) [].
  • It is harmful to aquatic life (Hazard statement H410) [].

Bis(triphenylsilyl)chromate is primarily used as a catalyst in:

  • Polymerization Reactions: It facilitates the polymerization of ethylene, producing high molecular weight polyethylene without the need for additional activators or treatments .
  • Oxidation Reactions: The compound is effective in oxidizing secondary benzylic and allylic alcohols to their corresponding carbonyl compounds. This reaction highlights its utility in organic synthesis, particularly in preparing aldehydes and ketones from alcohol precursors .

The synthesis of bis(triphenylsilyl)chromate can be achieved through several methods:

  • Direct Reaction: The compound can be synthesized by reacting chromium trioxide with triphenylsilanol under controlled conditions. This method allows for the formation of the desired silyl chromate structure.
  • Supported Catalysts: A green synthetic route involves supporting bis(triphenylsilyl)chromate on silica, enhancing its stability and catalytic efficiency. This method utilizes environmentally friendly practices to prepare catalysts suitable for industrial applications .

Bis(triphenylsilyl)chromate finds applications in various fields:

  • Catalysis: It is widely used in organic synthesis as a catalyst for polymerization and oxidation reactions.
  • Material Science: Its ability to facilitate polymerization makes it valuable in producing advanced materials such as plastics and resins.
  • Chemical Research: The compound serves as a model catalyst for studying reaction mechanisms and developing new catalytic processes .

Interaction studies involving bis(triphenylsilyl)chromate primarily focus on its catalytic behavior in different chemical environments. Research indicates that the presence of various solvents and substrates can significantly influence its reactivity and selectivity during oxidation and polymerization reactions. Additionally, studies on supported catalysts have shown enhanced activity due to interactions between the catalyst and the support material, such as silica .

Several compounds share similarities with bis(triphenylsilyl)chromate, particularly within the realm of silyl chromates and organometallic catalysts. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypePrimary UseKey Distinction
Bis(triphenylsilyl)chromateOrganometallicCatalyst for polymerizationUnique dual triphenylsilyl groups
Triphenylsilylchromium(IV) oxideMonomericOxidation reactionsSimpler structure with single silyl group
Chromium trioxideInorganicOxidizing agentMore reactive but less selective
Silylated chromium complexesVariousCatalysisDiverse structures with varying silyl groups

Bis(triphenylsilyl)chromate stands out due to its dual triphenylsilyl configuration, which enhances its stability and catalytic efficiency compared to simpler silylated chromium compounds.

General Manufacturing Information

All other basic organic chemical manufacturing
Chromic acid (H2CrO4), bis(triphenylsilyl) ester: ACTIVE

Dates

Modify: 2024-04-14

Explore Compound Types